5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline
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Overview
Description
5-Bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of bromine, fluorine, and a trimethylpiperazinyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: Palladium or copper complexes for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-fluoro-2-methylaniline
- 2-Bromo-4-fluoroaniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Uniqueness
5-Bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline is unique due to the presence of the trimethylpiperazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H19BrFN3 |
---|---|
Molecular Weight |
316.21 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline |
InChI |
InChI=1S/C13H19BrFN3/c1-8-6-18(7-9(2)17(8)3)13-5-11(15)10(14)4-12(13)16/h4-5,8-9H,6-7,16H2,1-3H3/t8-,9+ |
InChI Key |
NCJYZSBWWXSEHV-DTORHVGOSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C2=CC(=C(C=C2N)Br)F |
Canonical SMILES |
CC1CN(CC(N1C)C)C2=CC(=C(C=C2N)Br)F |
Origin of Product |
United States |
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